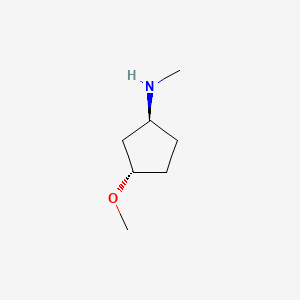

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is a chiral organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of a methoxy group and a methylamine group on a cyclopentane ring, makes it a valuable subject for research in organic chemistry and related disciplines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the methoxy and methylamine groups.

Amination: The methylamine group is introduced via reductive amination, where the intermediate ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy or methylamine groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) or methyl iodide (CH3I) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Applications De Recherche Scientifique

Pharmaceutical Intermediate

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with various biological targets makes it a candidate for further exploration in drug discovery.

Research indicates that this compound exhibits notable biological activity through its interactions with enzymes and receptors. These interactions may lead to alterations in their activity or function, suggesting potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for its application in drug development. The compound's unique stereochemistry allows for selective binding to specific receptors or enzymes, which may enhance its efficacy as a therapeutic agent.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,3R)-3-Methoxy-N-Methylcyclopentan-1-Amine | Stereoisomer with different spatial arrangement | Different biological activity due to stereochemistry |

| Cyclopentamine | Lacks the methoxy group | Simpler amine structure without additional functionalities |

| Methoxycyclopentane | Similar structure but without the amine group | Primarily an ether without significant biological activity |

The table above highlights compounds that share structural similarities with this compound, emphasizing how variations in structure can lead to differences in biological activity.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate signaling pathways involved in various metabolic processes. These studies are critical for understanding how this compound can be utilized in therapeutic contexts.

Drug Formulation

Quantitative analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to assess the stability and efficacy of formulations containing this compound. Such methodologies allow for precise characterization of pharmaceutical compositions .

Mécanisme D'action

The mechanism of action of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Specific pathways involved may include signal transduction or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,3R)-3-Methoxy-N-Methylcyclopentan-1-Amine: A stereoisomer with different spatial arrangement.

Cyclopentamine: A structurally related compound lacking the methoxy group.

Methoxycyclopentane: Similar structure but without the amine group.

Uniqueness

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable for studying stereochemical effects in various reactions and applications.

Activité Biologique

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-amine is a cyclopentane derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets.

- Molecular Formula : C7H15NO

- Molecular Weight : 129.2 g/mol

- IUPAC Name : this compound

- CAS Number : 1932166-33-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system, potentially influencing neurotransmitter release and receptor activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : The compound may enhance the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Antidepressant-like Effects : In animal models, this compound has shown potential antidepressant-like effects, suggesting its utility in treating mood disorders.

- Analgesic Properties : Some studies indicate that this compound may possess analgesic properties, potentially making it useful in pain management therapies.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant-Like Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant efficacy. The study concluded that the compound's mechanism might involve serotonergic pathways.

Case Study 2: Analgesic Activity

A separate investigation assessed the analgesic potential of this compound using the hot plate test. Results indicated that the compound significantly increased pain threshold compared to control groups, suggesting its possible application in pain relief therapies.

Propriétés

IUPAC Name |

(1S,3S)-3-methoxy-N-methylcyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPFZBJQSMUMBG-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@@H](C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.